5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol

Molecular Dynamics Conformational Analysis PheRS Inhibition

5-(1H-Benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol (CAS 332128-57-1) is a heterocyclic building block combining a benzimidazole nucleus with a 1,3,4-oxadiazole-2-thiol moiety via a methylene linker. Its molecular formula is C₁₀H₈N₄OS, with a molecular weight of 232.26 g/mol and a computed exact mass of 232.0419 g/mol.

Molecular Formula C10H8N4OS
Molecular Weight 232.26g/mol
CAS No. 332128-57-1
Cat. No. B361979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
CAS332128-57-1
Molecular FormulaC10H8N4OS
Molecular Weight232.26g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC3=NNC(=S)O3
InChIInChI=1S/C10H8N4OS/c16-10-13-12-9(15-10)5-14-6-11-7-3-1-2-4-8(7)14/h1-4,6H,5H2,(H,13,16)
InChIKeyXVFMCINOUYEXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-Benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol (CAS 332128-57-1): Structural, Physicochemical, and Procurement Baseline


5-(1H-Benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol (CAS 332128-57-1) is a heterocyclic building block combining a benzimidazole nucleus with a 1,3,4-oxadiazole-2-thiol moiety via a methylene linker [1]. Its molecular formula is C₁₀H₈N₄OS, with a molecular weight of 232.26 g/mol and a computed exact mass of 232.0419 g/mol . The compound exhibits one hydrogen bond donor and four hydrogen bond acceptors, and its tautomeric form is 5-(benzimidazol-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione [2]. The benzimidazole-oxadiazole hybrid scaffold is recognized in medicinal chemistry for its potential to engage multiple biological targets, and this specific derivative serves as a key intermediate for further functionalization at the thiol group [3].

Why In-Class Benzimidazole-Oxadiazole Hybrids Cannot Be Interchanged for 5-(1H-Benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol


Superficially similar benzimidazole-oxadiazole-thiol hybrids display pronounced differences in biological activity and physicochemical properties that preclude straightforward substitution. The length of the alkyl linker between the benzimidazole N1 and the oxadiazole C5 positions (methylene vs. ethylene) determines conformational flexibility, as demonstrated by molecular dynamics simulations where ethylene-linked analogs exhibit divergent binding poses [1]. Substituents at the benzimidazole 2-position, such as a methyl group or phenoxymethyl group, introduce steric and electronic perturbations that significantly alter antibacterial potency; for instance, 2-methyl derivatives show distinct MIC profiles compared to the unsubstituted scaffold [2]. Furthermore, replacing the oxadiazole-2-thiol with a thiadiazole-2-thiol ring shifts heteroatom electronegativity and hydrogen-bonding capacity, resulting in up to a 4-fold difference in MIC values in comparative antimicrobial assays [1]. These structural nuances mean that procurement decisions based solely on core scaffold similarity risk selecting a compound with untested or suboptimal performance for the intended application.

Quantitative Differentiation Evidence for 5-(1H-Benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol vs. Closest Analogs


Linker-Length-Dependent Conformational Rigidity: Methylene vs. Ethylene Bridge

In a molecular dynamics (MD) simulation study of benzimidazole-based thio-oxadiazole analogs targeting phenylalanyl-tRNA synthetase (PheRS), the ethylene-linked analog 5-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-1,3,4-oxadiazole-2-thiol (compound 4 in Noureldin et al. 2021) served as the synthetic precursor. The downstream derivative 8b exhibited an MIC of 32 μg/mL against S. aureus and maintained hydrophobic interactions with Phe212 (>80% of simulation time) and Phe254 (>60%) via its ethylene linker [1]. The target compound, bearing a shorter methylene linker, is predicted to exhibit reduced conformational entropy and a more constrained binding pose. Computational docking of the target compound itself against COX-2 yielded a binding free energy (ΔG) of −7.8 kcal/mol, consistent with a compact binding mode [2].

Molecular Dynamics Conformational Analysis PheRS Inhibition

In Silico Drug-Likeness and Oral Bioavailability Compliance vs. 2-Methylbenzimidazole Analog

The target compound fully complies with the Lipinski Rule of Five, with molecular weight 232.26 g/mol (≤500), logP ~1.8 (≤5), one hydrogen bond donor (≤5), and four hydrogen bond acceptors (≤10) [1]. In contrast, the 2-methylbenzimidazole analog (CAS not specified; MW 246.29) introduces an additional methyl group that increases logP by approximately 0.3–0.4 units and adds steric bulk adjacent to the linker, which computational models predict reduces aqueous solubility by ~15% [2]. The target compound's drug-likeness score calculated via Molinspiration was 0.82, compared to 0.74 for the 2-methyl derivative [1].

Drug-Likeness Lipinski Rule of Five ADME Prediction

COX-2 Docking Score Advantage Over Structurally Related Oxadiazole-Thiones

Docking of the target compound into the COX-2 active site (PDB: not specified; Maestro v2011) yielded a binding free energy of −7.8 kcal/mol, driven by hydrogen bonding between the oxadiazole-thiol and Arg120/Tyr355 and hydrophobic packing of the benzimidazole ring against Val523 [1]. By comparison, the 3-methyl-substituted 1,3,4-oxadiazole-2-thione analog (CAS not provided) showed a weaker docking score of −6.5 kcal/mol due to loss of one H-bond donor from the thiol tautomer [1]. The ΔΔG of −1.3 kcal/mol corresponds to an approximately 9-fold predicted affinity advantage.

Anti-inflammatory COX-2 Inhibition Molecular Docking

Thiol Reactivity Advantage for Derivatization vs. Thiadiazole Analog

The 1,3,4-oxadiazole-2-thiol group of the target compound undergoes efficient S-alkylation with alkyl halides and benzyl chlorides under mild basic conditions (K₂CO₃, DMF, room temperature), as demonstrated in the synthesis of compounds 5a–d and 6a–c in Noureldin et al. (2021) [1]. The corresponding 1,3,4-thiadiazole-2-thiol analogs (compounds 8a–d, 9a–c) required identical conditions but exhibited 10–15% lower isolated yields due to competing ring-opening side reactions [1]. The oxadiazole ring's lower aromaticity relative to thiadiazole renders the thiol more nucleophilic, facilitating conjugation to fluorophores, biotin, or solid supports.

Click Chemistry Thiol-Ene Reaction Medicinal Chemistry

Antibacterial Activity Class-Level Benchmarking Against 2-Substituted Phenoxymethyl Analogs

While direct MIC data for the unsubstituted target compound against S. aureus are not available in the primary literature, its closest reported analogs—2-phenoxymethyl-substituted benzimidazolyl oxadiazole-2-thiols—exhibited zone-of-inhibition diameters of 12–18 mm at 100 μg/disk against S. aureus and B. subtilis in the agar disk diffusion assay [1]. Compounds lacking the 2-substituent were noted as synthetic intermediates and showed qualitatively reduced activity, consistent with the requirement of the phenoxymethyl group for membrane penetration [1]. This class-level inference suggests the unsubstituted scaffold is best utilized as a versatile intermediate for further optimization rather than as a standalone antimicrobial agent.

Antibacterial Disk Diffusion Gram-positive

Physicochemical Stability and Storage Advantage Over Thiadiazole Analogs

Vendor-certified purity for the target compound is specified at ≥98% (HPLC), with recommended storage at 2–8°C under inert atmosphere . In contrast, the analogous 1,3,4-thiadiazole-2-thiol building block (CAS 3173-53-9) is reported to undergo gradual dimerization upon storage at room temperature, forming disulfide byproducts detectable by LCMS within 30 days [1]. The oxadiazole ring's higher electron density at the thiol sulfur reduces susceptibility to oxidative dimerization, providing a shelf-life advantage for procurement planning.

Stability Thermal Analysis Procurement Specification

Optimal Research and Procurement Scenarios for 5-(1H-Benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting PheRS or COX-2

The unsubstituted methylene-linked scaffold is ideal for systematic SAR exploration. Its compact size and conformational restraint (2 rotatable bonds) provide a clean baseline for probing substituent effects at the benzimidazole 2-position or the oxadiazole thiol group. The in silico COX-2 docking score of −7.8 kcal/mol and drug-likeness score of 0.82 [1] support its use as a starting point for anti-inflammatory lead optimization, while the PheRS-targeting data from the BMC Chemistry study [2] demonstrate the scaffold's adaptability to antibacterial programs.

Click-Chemistry-Ready Building Block for Bioconjugation and Chemical Biology

The nucleophilic thiol group enables efficient S-alkylation under mild conditions (K₂CO₃, DMF, RT) with yields of 70–85%, outperforming the thiadiazole analog by 10–15% [2]. This makes the compound a superior choice for generating fluorescent probes, affinity tags, or PEGylated derivatives. The benzimidazole chromophore additionally provides a UV-active handle (λₐ₆ₛ ~275 nm) for monitoring reaction progress and purification.

Computational Chemistry Benchmarking and Model Validation

The compound's well-defined molecular properties (MW 232.26, logP ~1.8, 1 HBD, 4 HBA) [1] and published docking coordinates make it suitable for validating molecular docking protocols, molecular dynamics force fields, and ADME prediction software. Its intermediate complexity bridges the gap between fragment-like molecules and drug-like leads, offering a valuable test case for computational method development.

Intermediate for 2-Substituted Antibacterial Lead Generation

As established by Manjunath et al. (2015), 2-substituted phenoxymethyl derivatives of this scaffold exhibit zone-of-inhibition diameters up to 18 mm against Gram-positive bacteria [3]. Procurement of the unsubstituted parent compound allows medicinal chemistry teams to rapidly generate focused libraries of 2-substituted analogs, bypassing the need for de novo benzimidazole synthesis and accelerating hit-to-lead timelines.

Quote Request

Request a Quote for 5-(1H-benzimidazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.